(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate
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Description
“(E)-ethyl 2-cyano-3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)acrylate” is a chemical compound with the molecular formula C14H21NO3. It is available for research use and is offered by various chemical suppliers .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its density, melting point, and boiling point are provided by some chemical suppliers .Scientific Research Applications
Synthetic Applications
Facile Syntheses of Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate undergoes conjugate additions leading to novel pyrazolyl-substituted monocyclic pyridines, demonstrating the compound's utility in synthesizing complex heterocyclic structures (Latif, Rady, & Döupp, 2003).
Chemoselective RAFT Polymerization : The controlled polymerization of highly reactive trivinyl monomers, showing the potential for creating well-defined polymers with specific architectures, highlights the broader implications for polymer science and materials engineering (Chen et al., 2017).
Material Science and Photophysics
Photophysical Probe for Intermolecular Interactions : Studies on polymers containing pyrene groups reveal the utility of these structures in understanding polymer interactions in solutions, pointing towards applications in developing materials with tailored properties (Turro & Arora, 1986).
Diradical Polymerization Initiated by Ethyl Cyanoacrylate Derivatives : The initiation of diradical polymerization of acrylonitrile by related cyanoacrylate compounds underscores the potential of these chemicals in synthesizing novel polymeric materials (Li, Willis, Padías, & Hall, 1991).
Chemical Synthesis and Characterization
Synthesis and Reactions of New Cyanoacrylate Derivatives : The creation and analysis of novel cyanoacrylate derivatives for potential use in various synthetic pathways, including the formation of heterocyclic compounds, demonstrates the versatility and importance of these compounds in synthetic organic chemistry (Khalifa, Al-Omar, & Ali, 2017).
Supramolecular Assembly of Cyanoacrylate Isomers : The study of the crystal structure and intermolecular interactions of cyanoacrylate isomers provides insights into the design of materials with specific physical properties, showcasing the compound's relevance in materials science (Matos et al., 2016).
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(2-ethyl-2-methyloxan-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-4-14(3)9-11(6-7-18-14)8-12(10-15)13(16)17-5-2/h8,11H,4-7,9H2,1-3H3/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTREOJLLJWTIG-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)C=C(C#N)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(CC(CCO1)/C=C(\C#N)/C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.